Adenine

Riboswitch engineering Aptamer biosensors RNA-ligand binding kinetics

Choose adenine (CAS 134454-76-5) as your essential baseline purine nucleobase. Unlike 2,6-diaminopurine or 2-aminopurine, adenine provides the unmodified hydrogen-bonding reference for riboswitch aptamer kinetics (KD 250 nM–3 μM), TNA/RNA duplex Tm measurements, and N3 minor-groove metal-coordination studies. With distinct association rate constants and divalent metal-ion binding preferences, adenine ensures reproducible, interpretable results in ligand-recognition, xenonucleic acid, and metallodrug-DNA research. Procure ≥99% HPLC-pure adenine to eliminate batch variability as a confounding factor.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 134454-76-5
Cat. No. B166609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine
CAS134454-76-5
Synonyms4, Vitamin B
Adenine
B 4, Vitamin
Vitamin B 4
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
InChIKeyGFFGJBXGBJISGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1030 mg/L (at 25 °C)
0.01 M
1.03 mg/mL
>20.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Adenine (CAS 134454-76-5) for Research Procurement: Nucleobase Specifications and Differential Properties


Adenine (CAS 73-24-5 for the canonical free base; CAS 134454-76-5 refers to the 6H-purin-6-imine tautomeric form) is a fundamental purine nucleobase with the molecular formula C5H5N5 and molecular weight 135.13 g/mol [1]. As the core scaffold for adenosine nucleotides and nucleic acid polymers, adenine participates in Watson-Crick base pairing with thymine (DNA) and uracil (RNA) via two hydrogen bonds [2]. Its aqueous solubility at 25°C ranges from 6.6–8.0 mM (approximately 0.89–1.08 mg/mL), with pKa values of approximately 4.1–4.2 (N1 protonation) and 9.8 (N9 deprotonation) [3]. Adenine serves as the unmodified baseline comparator against which structurally modified analogs—including 2,6-diaminopurine (DAP), 2-aminopurine (2AP), and N6-substituted cytokinins—are systematically evaluated for altered binding thermodynamics, duplex stability, and metal coordination behavior.

Why Adenine Cannot Be Substituted with 2,6-Diaminopurine or 2-Aminopurine Without Altered Experimental Outcomes


Purine nucleobase analogs within the adenine structural class are not functionally interchangeable due to substantial differences in hydrogen-bonding capacity, ligand-binding kinetics, and metal-ion coordination behavior. Substitution of adenine with 2,6-diaminopurine introduces a third hydrogen bond in the Watson-Crick pairing with thymine or uracil, increasing duplex thermodynamic stability [1]. In riboswitch aptamer systems, adenine and 2-aminopurine exhibit comparable equilibrium binding affinities, yet their association rate constants differ by an order of magnitude, meaning that kinetic outcomes in time-resolved assays diverge significantly even when endpoint measurements appear similar [2]. Furthermore, adenine's N3 site in the minor groove demonstrates distinct metal-ion binding prevalence compared to 2,6-diaminopurine, with implications for coordination chemistry and DNA-metal interaction studies [3]. The quantitative evidence presented in Section 3 demonstrates that procurement decisions based on structural similarity alone—without consideration of these specific performance metrics—will produce non-reproducible or systematically biased experimental results.

Quantitative Differentiation of Adenine (CAS 134454-76-5) from 2,6-Diaminopurine, 2-Aminopurine, and 2′,3′-Dideoxyadenosine: Binding Kinetics, Duplex Stability, and Metal Coordination


Ligand-Binding Affinity Comparison: Adenine vs. 2,6-Diaminopurine vs. 2-Aminopurine with the Bacillus subtilis pbuE Riboswitch Aptamer

In a fluorescence-based equilibrium binding assay using the Bacillus subtilis pbuE riboswitch aptamer domain, adenine exhibited a dissociation constant (KD) of approximately 250 nM to 3 μM across the temperature range of 15–35°C. The fluorescent analog 2-aminopurine (2AP) demonstrated KD values statistically indistinguishable from adenine under identical conditions. In contrast, 2,6-diaminopurine (DAP) bound with substantially higher equilibrium affinity [1].

Riboswitch engineering Aptamer biosensors RNA-ligand binding kinetics

Ligand-Binding Kinetics Comparison: Adenine vs. 2,6-Diaminopurine vs. 2-Aminopurine Association Rate Constants at 25°C

While equilibrium binding affinities for adenine and 2-aminopurine were nearly identical, the association rate constants (kon) diverged significantly at 25°C. Adenine demonstrated a kon that exceeded DAP by approximately 3-fold and exceeded 2AP by approximately 10-fold under identical experimental conditions [1]. This kinetic disparity indicates that in time-resolved or transcription-coupled assays, adenine achieves binding saturation more rapidly than either analog.

Kinetic biosensors RNA transcription kinetics Time-resolved ligand binding

Oligonucleotide Duplex Thermal Stability: Adenine-Containing vs. 2,6-Diaminopurine-Containing TNA, RNA, and DNA Duplexes

Replacement of adenine with 2,6-diaminopurine (DAP) in threose nucleic acid (TNA) oligonucleotides consistently enhances duplex thermal stability across TNA/TNA, TNA/RNA, and TNA/DNA hybrid systems. DAP forms three hydrogen bonds with thymine or uracil compared to adenine's two, conferring increased melting temperatures (Tm) [1].

Xenonucleic acid (XNA) engineering Oligonucleotide therapeutics Duplex stability optimization

Metal-Ion Coordination Selectivity at the N3 Minor-Groove Site: Adenine vs. 2,6-Diaminopurine with Divalent Cu(II) and Cd(II)

Using chelate-tethered derivatives of adenine and 2,6-diaminopurine (DAP), the prevalence of divalent metal ion binding at the purine N3 minor-groove site was evaluated. Reactions of diamine-tethered DAP with Cu(II) and Cd(II) confirmed that N3 binding can occur, but the extent of binding was substantially less prevalent than that observed with adenine under identical experimental conditions [1]. In this coordination behavior, DAP more closely resembles guanine than adenine.

Metal-nucleic acid interactions Bioinorganic chemistry DNA-metal coordination

Aqueous Solubility and Physicochemical Differentiation: Adenine Free Base vs. 2′,3′-Dideoxyadenosine (DDA) and 2′,3′-Dideoxyinosine (DDI) at 25°C

In comparative preformulation studies, the free base adenine exhibited substantially lower aqueous solubility at 25°C than its dideoxynucleoside counterparts. Adenine (as the hydrolysis product of DDA) demonstrated solubility in the range of 6.6–8.0 mM (approximately 0.89–1.08 mg/mL) at 25°C [1], whereas DDA (2′,3′-dideoxyadenosine) exhibited an intrinsic water solubility of 43 mg/mL at the same temperature [2]. This represents approximately a 40-fold solubility differential between the free base and the nucleoside derivative.

Preformulation development Nucleoside analog formulation Solubility-limited dosing

Acid-Catalyzed Hydrolytic Stability: Adenine as Hydrolysis Product vs. 2′,3′-Dideoxynucleoside Precursors

The rate of acid-catalyzed hydrolysis of 2′,3′-dideoxyadenosine (DDA) to release adenine as the primary degradation product increases by approximately 10⁵-fold (100,000-fold) relative to the hydrolysis rate of adenosine (the ribose-containing counterpart) [1]. This dramatic rate enhancement reflects the mechanistic consequence of removing the 2′- and 3′-hydroxyl groups, which destabilizes the glycosidic bond toward acid-catalyzed cleavage. Consequently, adenine itself exhibits substantially greater acid stability than its dideoxynucleoside precursors.

Nucleoside stability Acid hydrolysis kinetics Formulation shelf-life prediction

Evidence-Backed Research Applications for Adenine (CAS 134454-76-5): Riboswitch Engineering, Oligonucleotide Design, Metal Coordination Studies, and Formulation Development


Riboswitch Aptamer Engineering: Adenine as the Baseline Ligand for Kinetic vs. Thermodynamic Control Studies

Adenine serves as the reference ligand for Bacillus subtilis pbuE and related adenine-sensing riboswitch aptamers, exhibiting a KD of 250 nM–3 μM at 15–35°C and association kinetics that exceed 2,6-diaminopurine by ~3-fold and 2-aminopurine by ~10-fold at 25°C [1]. Researchers developing synthetic riboswitches, aptamer-based biosensors, or ligand-responsive genetic circuits should procure adenine as the baseline comparator when evaluating novel purine analogs, as its kinetic profile is distinct from structurally similar analogs that differ in the 2-amino or 6-amino substitution pattern. The compound enables direct measurement of the relative contributions of hydrogen-bonding geometry versus substituent sterics to ligand recognition kinetics.

XNA and Modified Oligonucleotide Synthesis: Adenine as the Unmodified Control for Duplex Stability Comparisons

In threose nucleic acid (TNA) and other xenonucleic acid systems, adenine serves as the unmodified baseline against which the duplex-stabilizing effects of 2,6-diaminopurine substitution are quantitatively assessed [2]. DAP substitution enhances TNA/TNA, TNA/RNA, and TNA/DNA duplex thermal stability due to the third hydrogen bond with thymine/uracil. Procurement of high-purity adenine (≥99% by HPLC) is essential for generating reliable baseline Tm measurements in comparative oligonucleotide biophysical studies, ensuring that observed stability differentials reflect genuine hydrogen-bonding contributions rather than batch-to-batch purity variation.

Bioinorganic Chemistry: Adenine as the Reference Purine for Metal-Ion Coordination at the N3 Minor-Groove Site

Adenine exhibits substantially higher prevalence of divalent metal ion (Cu(II), Cd(II)) binding at the N3 minor-groove site compared to 2,6-diaminopurine, which contains a 2-amino group that suppresses N3 coordination [3]. For studies investigating metallodrug-DNA interactions, DNA-templated metal nanoparticle synthesis, or purine-based metal-organic frameworks, adenine should be selected when N3 coordination is desired; DAP should be selected when N3 binding must be minimized to promote coordination at alternative purine positions. This differential metal-binding behavior has been characterized using chelate-tethered derivatives and single-crystal X-ray diffraction.

Preformulation and Analytical Method Development: Adenine as the Stable Hydrolysis Endpoint for Nucleoside Degradation Studies

Adenine is the thermodynamically stable product of acid-catalyzed hydrolysis of 2′,3′-dideoxyadenosine (DDA) and other adenine-containing nucleosides, with DDA hydrolyzing approximately 100,000-fold faster than adenosine [4]. For analytical laboratories developing stability-indicating HPLC or LC-MS methods for nucleoside drug products, adenine must be procured as a reference standard to quantify degradation product formation. Its lower aqueous solubility (0.89–1.08 mg/mL at 25°C) compared to nucleoside analogs (DDA: 43 mg/mL) [5] necessitates careful attention to sample preparation and mobile phase compatibility to avoid precipitation artifacts during chromatographic analysis.

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